molecular formula C20H21FN4O2 B11327121 4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

Cat. No.: B11327121
M. Wt: 368.4 g/mol
InChI Key: FHRPTRWJSZIKFE-UHFFFAOYSA-N
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Description

4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a quinazolinone core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of strong bases, such as potassium carbonate, and polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of certain neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and fluorophenylpiperazines, such as:

Uniqueness

What sets 4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde apart is its unique combination of structural features, which confer distinct pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the quinazolinone core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

4-[7-(4-fluorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C20H21FN4O2/c1-13-19-17(23-20(22-13)25-8-6-24(12-26)7-9-25)10-15(11-18(19)27)14-2-4-16(21)5-3-14/h2-5,12,15H,6-11H2,1H3

InChI Key

FHRPTRWJSZIKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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